1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO3/c1-26-18-6-7-20(22)19(12-18)21(25)24-10-8-16(9-11-24)14-27-13-15-2-4-17(23)5-3-15/h2-7,12,16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZGCXVXYVGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following components:
- Bromine and methoxy groups contributing to its reactivity.
- A piperidine ring which is known for its role in various pharmacological activities.
- The presence of fluorophenyl and methoxy substituents that may enhance biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of 5-methoxyphenyl compounds.
- Formation of the piperidine core through cyclization.
- Introduction of the fluorophenyl group via palladium-catalyzed cross-coupling reactions.
Anticancer Properties
Recent studies have shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.3 | |
| MCF-7 (breast cancer) | 9.7 | |
| A549 (lung cancer) | 15.6 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes, potentially leading to altered metabolic pathways.
- Receptor Modulation : Binding to cellular receptors, influencing signal transduction pathways that control cell growth and survival.
Case Studies
- Study on Anticancer Activity : A study involving various piperidine derivatives highlighted that modifications in the methoxy and fluorophenyl groups significantly affected their anticancer potency. The most active derivatives showed IC50 values lower than those of standard chemotherapeutics, indicating their potential as lead compounds for drug development .
- Neuropharmacological Evaluation : Another research focused on the neuropharmacological properties of similar piperidine compounds revealed their effectiveness as dopamine transporter inhibitors, which could have implications for treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
The compound’s structural analogs can be categorized based on substituent motifs and biological targets:
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
Substituent Effects on Target Selectivity
- Bromo and Methoxy Groups: The 2-bromo-5-methoxybenzoyl group in the target compound contrasts with simpler halogenated aryl groups in analogs like GBR 12907.
- (4-Fluorophenyl)methoxy Methyl: This substituent is structurally analogous to the bis(4-fluorophenyl)methoxy group in GBR 12909 derivatives, which are known for high dopamine transporter (DAT) affinity. However, the single 4-fluorophenyl group in the target compound may reduce DAT selectivity compared to bis-aryl analogs .
Pharmacological Implications
- Dopamine Transporter (DAT): GBR 12909 analogs with bis(4-fluorophenyl) groups exhibit nanomolar DAT affinity, while substitutions like benzoyl or bulkier groups (e.g., bromo-methoxy) may shift selectivity toward serotonin transporters (SERT) or NMDA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
